ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate
Description
Evolution of Benzothiazepine Research
Benzothiazepines, characterized by a fused benzene ring and a seven-membered thia-aza heterocycle, emerged as critical scaffolds in drug discovery due to their structural versatility and bioactivity. Early research focused on 1,4- and 1,5-benzothiazepines, with the latter gaining prominence for their three-dimensionality and enhanced binding capabilities. The discovery of diltiazem, a 1,5-benzothiazepine calcium channel blocker, marked a turning point, validating the scaffold’s therapeutic potential for cardiovascular diseases. Subsequent studies expanded into antimicrobial, anticancer, and central nervous system (CNS)-targeting agents, driven by modifications to the core structure.
Table 1: Key Benzothiazepine Derivatives and Their Applications
The introduction of substituents like methoxy groups and acetamido side chains, as seen in the target compound, further optimized physicochemical properties and target selectivity.
Discovery and Development Timeline
The synthesis of ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b]thiazepin-5(2H)-yl)acetamido)acetate builds upon decades of methodical advancements:
- 1950s–1970s : Early benzothiazepine synthesis relied on multistep reactions, such as nucleophilic substitution and cyclization of aminothiophenols.
- 1980s–2000s : Green chemistry approaches, including microwave-assisted and ultrasonic synthesis, improved yields and reduced reaction times.
- 2010s–Present : Sustainable protocols using heterogeneous catalysts and enantioselective methods enabled precise functionalization.
The target compound’s synthesis likely involves:
- Decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate to form 3,4-dimethoxyphenylacetaldehyde.
- Aldoxime formation via hydroxylamine hydrochloride treatment.
- Dehydration to yield 3,4-dimethoxyphenyl acetonitrile, a key intermediate.
- Ring closure and acetylation to introduce the acetamido-ester side chain.
Position Within the Broader Heterocyclic Chemistry Framework
Heterocycles constitute >85% of bioactive pharmaceuticals due to their ability to modulate solubility, bioavailability, and target interactions. Benzothiazepines occupy a niche within this domain:
- Three-Dimensionality : The saturated seven-membered ring introduces conformational flexibility, enhancing binding to biological targets.
- Electron-Rich Core : The sulfur and nitrogen atoms facilitate hydrogen bonding and π-π interactions, critical for enzyme inhibition.
- Functionalization Potential : Substituents like the 3,4-dimethoxyphenyl group improve lipophilicity, while the acetamido side chain augments water solubility.
Structural Comparison with Related Heterocycles
Conceptual Significance in Medicinal Chemistry
Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b]thiazepin-5(2H)-yl)acetamido)acetate exemplifies the strategic design of hybrid molecules. Its structure integrates:
- Privileged Scaffold : The benzo[b]thiazepin-4-one core, known for calcium channel modulation and antitumor activity.
- Pharmacophore Blending : The 3,4-dimethoxyphenyl group mimics natural lignin derivatives, potentially enhancing CNS penetration.
- Prodrug Potential : The ethyl ester moiety may serve as a hydrolyzable prodrug, improving oral bioavailability.
Recent studies highlight benzothiazepines’ role in overcoming multidrug resistance in cancer and bacterial infections, underscoring the target compound’s relevance in modern drug discovery.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-4-31-23(28)13-24-21(26)14-25-16-7-5-6-8-19(16)32-20(12-22(25)27)15-9-10-17(29-2)18(11-15)30-3/h5-11,20H,4,12-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKOPVLWXIUEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)CC(SC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate is a complex organic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, synthesis methods, and case studies demonstrating its efficacy in various applications.
Chemical Structure and Properties
The compound has the following molecular formula: C20H23N3O6S2, with a molecular weight of 465.54 g/mol. Its structure features a benzo[b][1,4]thiazepine core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group contributes to its potential interaction with biological targets.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have shown that derivatives containing the thiazepine structure exhibit cytotoxic effects against various cancer cell lines. A notable study indicated that certain thiazepine derivatives had IC50 values as low as 1.8 µM/mL against MCF-7 breast cancer cells .
- Mechanisms of action include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Antimicrobial Activity
Compounds related to this structure have demonstrated significant antimicrobial properties:
- Antibacterial effects were observed in derivatives tested against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways .
- Antifungal activity has also been reported, suggesting a broad-spectrum efficacy against various pathogens.
Neuropharmacological Effects
The structural similarity to neurotransmitter analogs suggests potential neuropharmacological activities:
- Dopaminergic activity : The presence of the 3,4-dimethoxyphenyl group may enhance interaction with dopamine receptors, potentially leading to applications in treating neurological disorders.
- Anticonvulsant properties have been noted in related compounds, indicating that this class may offer therapeutic benefits for epilepsy and other seizure disorders .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the benzo[b][1,4]thiazepine core through cyclization reactions.
- Introduction of the acetamido group via acylation processes.
- Esterification to yield the final ethyl ester form.
Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used | Expected Product |
|---|---|---|---|
| 1 | Cyclization | Thiazepine precursors | Benzo[b][1,4]thiazepine |
| 2 | Acylation | Acetic anhydride | Acetamido derivative |
| 3 | Esterification | Ethanol + Acid catalyst | Ethyl ester |
Study on Anticancer Activity
A study published in the Egyptian Journal of Chemistry investigated various thiazepine derivatives for their anticancer properties. The results showed that specific derivatives exhibited potent cytotoxicity against MCF-7 cells with an IC50 ranging from 1.8 µM/mL to 4.5 µM/mL . These findings suggest that modifications to the thiazepine structure can significantly enhance anticancer efficacy.
Study on Antimicrobial Effects
Research conducted by Al-Khuzaie & Al-Majidi (2015) demonstrated that certain thiazepine derivatives possess strong antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of benzothiazepines exhibit significant antidiabetic properties. Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate has been evaluated for its potential to enhance insulin sensitivity and lower blood glucose levels. In vitro and in vivo studies demonstrated that this compound can act as an effective agent in managing diabetes without notable toxicity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that benzothiazepine derivatives can inhibit the growth of various bacterial strains. A study conducted on related compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Neuroprotective Effects
Benzothiazepines are known for their neuroprotective effects. The compound under discussion has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| One-Pot Reactions | High yield, reduced steps | May require optimization |
| Catalyst-Free Methods | Eco-friendly, cost-effective | Limited applicability for complex structures |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester group and acetamido moiety are susceptible to nucleophilic attack under basic or acidic conditions. Key reactions include:
-
The methoxy groups on the phenyl ring are electron-donating, stabilizing electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy substituents.
Oxidation-Reduction Reactions
The 4-oxo group in the thiazepine ring and methoxy groups are redox-active sites:
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Oxidation of the thiazepine sulfur atom to sulfoxide or sulfone derivatives is plausible under strong oxidants like m-CPBA .
Cycloaddition and Ring-Opening Reactions
The conjugated system in the thiazepine core enables cycloaddition reactivity:
Biochemical Interactions
The compound’s thiazepine scaffold interacts with biological targets via:
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Hydrogen bonding : The 4-oxo group and amide NH act as H-bond donors/acceptors.
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π-π stacking : The aromatic rings engage with hydrophobic enzyme pockets (e.g., α-glucosidase) .
Table: Key Biochemical Reactions
| Target | Interaction | Outcome | Reference |
|---|---|---|---|
| α-Glucosidase | Competitive inhibition | Reduced enzymatic activity (IC₅₀ ~2.62–10.11 μM) | |
| CYP450 Enzymes | Metabolic oxidation | Hydroxylated or demethylated metabolites |
Synthetic Modifications
The compound serves as an intermediate in synthesizing pharmacologically active derivatives:
Pathway 1 :
-
Step 1 : Ester hydrolysis to carboxylic acid.
-
Step 2 : Coupling with amines (e.g., HATU-mediated amidation) to generate prodrugs.
Pathway 2 :
-
Michael Addition : Reaction with α,β-unsaturated carbonyl compounds to extend the thiazepine scaffold .
Stability Under Environmental Conditions
-
Photodegradation : The thiazepine ring undergoes cleavage under UV light, forming sulfenic acid intermediates.
-
pH Sensitivity : The ester group hydrolyzes rapidly in alkaline conditions (t₁/₂ <1 hr at pH 12).
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
A. Benzo[b][1,4]thiazepines vs. Benzo[f][1,4]oxazepines
- Target Compound : Features a 1,4-thiazepine core (S and N atoms) with a 3,4-dimethoxyphenyl substituent.
- Compound 12 (): Contains a 1,4-oxazepine core (O and N atoms) with a benzyl group. The oxazepine derivative in was synthesized via lithium hydroxide-mediated hydrolysis, whereas thiazepines often require sulfur-containing precursors .
B. Benzo[b][1,4]thiazin-3-ones ()
- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate () : Shares the 4-oxo-thiazine core but lacks the acetamido linkage and 3,4-dimethoxyphenyl group.
Substituent and Functional Group Variations
A. Ester vs. Amide/Hydrazide Derivatives
- Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () : Contains an ester group but lacks the acetamido side chain. Synthesized via bromoethyl acetate alkylation under basic conditions (K₂CO₃/acetone) .
B. Complex Benzothiazepinones ()
- (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate: Features a dimethylaminoethyl side chain and a 4-methoxyphenyl group. Key Difference: The dimethylaminoethyl group may enhance CNS penetration, while the 3,4-dimethoxyphenyl group in the target compound could improve antioxidant activity .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate?
- Methodology : The compound is synthesized via reflux condensation of substituted benzaldehydes with triazole derivatives in absolute ethanol, catalyzed by glacial acetic acid. Post-reaction, the solvent is evaporated under reduced pressure, and the product is filtered and purified via recrystallization. This method is adapted from analogous benzothiazepine and triazole syntheses .
- Characterization : Confirm structure using NMR (¹H/¹³C), IR (to identify carbonyl and amide groups), and mass spectrometry. X-ray crystallography (as in related benzothiazine derivatives) is recommended for resolving stereochemical ambiguities .
Q. What biological activities are associated with benzothiazepine derivatives bearing 3,4-dimethoxyphenyl substituents?
- Screening Framework : Prioritize in vitro assays for antimicrobial activity (e.g., MIC against Staphylococcus aureus and Candida albicans) and neuroactivity (e.g., serotonin reuptake inhibition for antidepressant potential). These substituents enhance membrane permeability and electron-donating effects, critical for bioactivity .
- Reference Models : Compare results with structurally similar compounds, such as methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, which demonstrated stimulant effects in prior studies .
Q. How are spectral data interpreted to validate the structure of this compound?
- Key Peaks :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for benzothiazepine and dimethoxyphenyl), methoxy groups (δ ~3.8 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).
- IR : Stretching vibrations for C=O (amide: ~1650 cm⁻¹, ester: ~1730 cm⁻¹) and N-H (amide: ~3300 cm⁻¹).
- MS : Molecular ion peak matching the molecular formula (C₂₅H₂₇N₃O₆S) and fragmentation patterns consistent with thiazepine ring cleavage .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, given contradictory reports on reaction efficiency?
- Variables to Test :
- Catalyst : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in the thiazepine ring.
- Solvent : Compare polar aprotic solvents (DMF, DMSO) with ethanol to stabilize intermediates.
- Reaction Time : Monitor progress via TLC/HPLC to identify optimal reflux duration (e.g., extending beyond 4 hours may reduce side products) .
Q. How do structural modifications (e.g., replacing methoxy with nitro groups) impact pharmacological activity?
- Design Strategy : Synthesize analogs via Suzuki coupling or nucleophilic substitution. Assess changes in logP (lipophilicity) and hydrogen-bonding capacity using computational tools (e.g., SwissADME).
- Biological Validation : Test modified compounds in parallel with the parent molecule. For example, nitro groups may enhance antimicrobial activity but reduce CNS penetration due to increased polarity .
Q. What computational methods are suitable for predicting the binding affinity of this compound to serotonin transporters?
- Approach :
Docking Studies : Use AutoDock Vina with the serotonin transporter (SERT) crystal structure (PDB ID: 5I6X). Focus on interactions between the thiazepine ring and hydrophobic pockets.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
QSAR Models : Corporate substituent Hammett constants (σ) and π-electron density to predict activity trends .
Q. How should researchers resolve contradictions in reported IC₅₀ values for related benzothiazepines?
- Methodological Audit :
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), cell lines (HEK293 vs. neuronal primary cultures), and incubation times.
- Data Normalization : Use internal controls (e.g., fluoxetine for serotonin assays) to minimize inter-lab variability.
Methodological Guidance
- Theoretical Frameworks : Link synthesis and bioactivity studies to conceptual models, such as Hansch analysis (for QSAR) or frontier molecular orbital theory (to predict reactivity) .
- Contradiction Management : Use systematic variation of experimental parameters and peer validation to address discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
